molecular formula C8H9NO2 B587018 D,L-2-Phenylglycine-d5 CAS No. 358731-96-1

D,L-2-Phenylglycine-d5

Cat. No. B587018
M. Wt: 156.196
InChI Key: ZGUNAGUHMKGQNY-RALIUCGRSA-N
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Description

D,L-2-Phenylglycine-d5 is a labeled phenylglycine . It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group .


Synthesis Analysis

The synthesis of D,L-2-Phenylglycine-d5 can be achieved through various methods. One approach involves the transformation of mandelic acid to give enantiopure D-phenylglycine . Another method involves the chemical attachment of D-phenylglycine on L-dopa to form D-phenylglycine-L-dopa as a dipeptide prodrug of L-dopa .


Molecular Structure Analysis

The molecular formula of D,L-2-Phenylglycine-d5 is C8H4D5NO2 . The molecular weight is 156.19 .


Chemical Reactions Analysis

D,L-2-Phenylglycine-d5 can undergo various chemical reactions. For instance, the ester methyl α‐phenylglycinate is used to convert carboxylic acids into homologated unsaturated ketones. These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .

Scientific Research Applications

Fermentative Production and Genetic Engineering

D,L-2-Phenylglycine-d5 (Phg) is a non-proteinogenic amino acid with significant applications in the fine chemical industry, particularly as a precursor for semi-synthetic β-lactam antibiotics. Advances in genetic engineering have enabled the development of synthetic biology-derived pathways for the fermentative production of Phg. For instance, by manipulating the L-Phg operon from Streptomyces pristinaespiralis and the stereo-inverting aminotransferase gene hpgAT from Pseudomonas putida, researchers have constructed artificial operons that enhance Phg production. This approach represents a promising alternative to traditional chemical synthesis, offering a more sustainable production method for Phg (Moosmann et al., 2020).

Metabolic Engineering for D-Phenylglycine Production

Metabolic engineering of bacterial pathways, such as in E. coli, has been explored for the production of D-Phenylglycine (D-Phg), an important building block for semi-synthetic penicillins and cephalosporins. By introducing an artificial biosynthesis pathway involving enzymes from various microbial sources, it has become possible to produce D-Phg fermentatively, starting from glucose. This approach signifies a significant leap in the biotechnological production of this amino acid (Müller et al., 2006).

Structural and Biosynthetic Studies

Phenylglycine-type amino acids are key components in numerous peptide natural products, including antibiotics and biologically active peptides. Research has focused on understanding their structures, properties, and biosynthetic pathways. The study of these non-proteinogenic amino acids also holds importance for medicinal chemistry due to their unique characteristics and roles in natural products (Al Toma et al., 2015).

Biocatalysis and Enzymatic Synthesis

Enzymes specific for D-Phenylglycine, such as D-Phg aminotransferase from Pseudomonas stutzeri, have been characterized for their potential in synthesizing enantiomerically pure D-Phenylglycine. This enzymatic approach offers an alternative to chemical synthesis, potentially leading to more environmentally friendly and efficient production methods (Wiyakrutta & Meevootisom, 1997).

Biotechnological and Pharmaceutical Applications

The application of D,L-2-Phenylglycine-d5 extends to various biotechnological and pharmaceutical fields. It is used in the synthesis of semisynthetic antibiotics and pesticides, and its enzymatic resolution offers a route for the production of both D- and L-enantiomers, which are crucial for different industrial applications (Takenaka et al., 2013).

properties

IUPAC Name

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858303
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D,L-2-Phenylglycine-d5

CAS RN

358731-96-1
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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